2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- 4-Ethoxyphenyl group: Provides electron-donating effects and modulates solubility.
- 1,2,4-Oxadiazole moiety: Contributes to metabolic stability and π-stacking interactions.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-19-12-10-16(11-13-19)23-27-24(32-28-23)22-15-29(18-7-5-6-17(26)14-18)25(30)21-9-4-3-8-20(21)22/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMEOZOYFVPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- Molecular Formula : C21H19ClN2O2
- Molecular Weight : 364.84 g/mol
This compound features a dihydroisoquinoline core with substituents that include a chlorophenyl group and an oxadiazole moiety, which are known to influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. Notably, it has shown selective cytotoxicity against melanoma cells, suggesting its potential as a therapeutic agent in oncology .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicating DNA fragmentation characteristic of apoptosis .
Antimicrobial Activity
The oxadiazole moiety is often associated with antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against a range of pathogens:
- Antibacterial Activity : Preliminary tests suggest that the compound may inhibit bacterial growth, although specific strains and mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 3-Chlorophenyl | Enhances anticancer potency |
| 4-Ethoxyphenyl | Contributes to improved solubility |
| Oxadiazole Ring | Imparts antimicrobial properties |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Melanoma Cells : A derivative with a similar structure was tested against human melanoma cells (VMM917) and showed a significant reduction in cell viability and melanin content, indicating potential applications in melanoma therapy .
- Kinase Inhibition : Compounds structurally analogous to our target have been identified as inhibitors of RET kinase, which plays a role in various cancers. This suggests that our compound may also influence similar pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
Electronic and Steric Considerations
- Chlorophenyl vs. Methoxyphenyl : The electron-withdrawing chlorine in Compound A may enhance electrostatic interactions compared to electron-donating methoxy groups in .
- Ethoxy vs.
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in Compound A is more electron-deficient than triazole rings (–9), favoring charge-transfer interactions in biological targets .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies on similar oxadiazole derivatives (e.g., ) suggest that the HOMO-LUMO gap of Compound A is ~4.5 eV, indicating moderate reactivity .
- Crystallographic Analysis: SHELX software () has resolved analogues with dihydroisoquinoline cores, revealing planar geometries conducive to stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
